molecular formula C12H15NO7 B014662 p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside CAS No. 10231-84-2

p-Nitrophenyl 6-deoxy-alpha-L-galactopyranoside

Cat. No.: B014662
CAS No.: 10231-84-2
M. Wt: 285.25 g/mol
InChI Key: YILIDCGSXCGACV-SQKFTNEHSA-N
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Description

4-nitrophenyl alpha-L-fucoside is an alpha-L-fucoside that is alpha-L-fucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group. It has a role as a chromogenic compound. It is an alpha-L-fucoside and a C-nitro compound. It derives from a 4-nitrophenol.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl-Alpha-L-Fucopyranoside is the enzyme α-L-fucosidase . This enzyme plays a crucial role in the degradation of fucose-containing compounds, which are involved in various biological processes such as cell-cell adhesion, host-pathogen interaction, and immune response .

Mode of Action

4-Nitrophenyl-Alpha-L-Fucopyranoside acts as a substrate for α-L-fucosidase . When the enzyme acts on this compound, it cleaves the glycosidic bond, resulting in the release of 4-nitrophenol and L-fucose . The release of 4-nitrophenol can be detected due to its yellow color, making this compound a useful chromogenic substrate for the colorimetric assay of α-L-fucosidase activity .

Biochemical Pathways

The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside primarily affects the fucose metabolism pathway . By acting as a substrate for α-L-fucosidase, it aids in the breakdown of fucose-containing compounds. This can influence various downstream effects, given the role of fucose in biological processes.

Result of Action

The enzymatic action on 4-Nitrophenyl-Alpha-L-Fucopyranoside leads to the release of 4-nitrophenol, which can be detected due to its yellow color . This makes it possible to measure α-L-fucosidase activity in a sample, providing a valuable tool for biochemical research .

Action Environment

The action of 4-Nitrophenyl-Alpha-L-Fucopyranoside is influenced by the presence of α-L-fucosidase, which can vary depending on the specific environment Factors such as pH, temperature, and the presence of other interacting molecules could potentially influence the compound’s action, efficacy, and stability

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-methyl-6-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILIDCGSXCGACV-SQKFTNEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311214
Record name p-Nitrophenyl α-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10231-84-2
Record name p-Nitrophenyl α-L-fucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10231-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenylfucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010231842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Nitrophenyl α-L-fucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801311214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl 6-deoxy-α-L-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-Nitrophenyl-alpha-L-fucopyranoside useful in studying L-fucose-specific lectins?

A: 4-Nitrophenyl-alpha-L-fucopyranoside serves as a substrate for enzymes like α-L-fucosidase, which specifically cleaves L-fucose residues. When the L-fucose is cleaved from 4-Nitrophenyl-alpha-L-fucopyranoside, it releases a colored product, 4-nitrophenol. This color change allows researchers to indirectly measure the activity of L-fucose-specific enzymes, such as the lectins isolated from perch roe in the provided research [, , ]. The ability of the lectin to bind to 4-Nitrophenyl-alpha-L-fucopyranoside will inhibit the enzyme from cleaving the substrate and producing the colored product. By measuring the degree of color change, researchers can determine the strength of the lectin's binding affinity for L-fucose and its derivatives.

Q2: How can 4-Nitrophenyl-alpha-L-fucopyranoside be used beyond studying lectins?

A2: Beyond its utility in investigating lectin activity, 4-Nitrophenyl-alpha-L-fucopyranoside holds significance in several research areas:

  • Enzyme Characterization: It serves as a valuable tool for characterizing the activity and kinetics of α-L-fucosidases [].

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